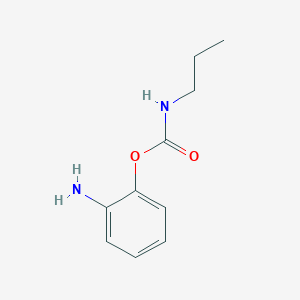

2-Aminophenyl propylcarbamate

Description

2-Aminophenyl propylcarbamate is a carbamate derivative characterized by a phenyl ring substituted with an amino group (-NH₂) at the ortho position and a propylcarbamate (-O(CO)NHCH₂CH₂CH₃) moiety. Carbamates are ester derivatives of carbamic acid, known for their hydrolytic stability compared to amides, making them valuable in pharmaceutical and agrochemical applications .

Properties

CAS No. |

61994-40-9 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2-aminophenyl) N-propylcarbamate |

InChI |

InChI=1S/C10H14N2O2/c1-2-7-12-10(13)14-9-6-4-3-5-8(9)11/h3-6H,2,7,11H2,1H3,(H,12,13) |

InChI Key |

IOQQKSKHLDQTCE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)OC1=CC=CC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminophenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with propyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C. The reaction proceeds as follows:

2-Aminophenol+Propyl isocyanate→2-Aminophenyl propylcarbamate

Another method involves the use of dimethyl carbonate as a carbamoylating agent. In this process, 2-aminophenol reacts with dimethyl carbonate in the presence of a catalyst such as iron oxide or silica-supported iron oxide. The reaction is carried out at elevated temperatures, typically around 150°C, to yield 2-Aminophenyl propylcarbamate .

Industrial Production Methods

Industrial production of 2-Aminophenyl propylcarbamate often employs continuous flow systems to enhance efficiency and yield. The use of phosgene-free methods, such as the reaction with dimethyl carbonate, is preferred due to environmental and safety considerations. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Aminophenyl propylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or nitroso derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Aminophenyl propylcarbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Aminophenyl propylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions. The compound’s effects on biological pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several carbamate and amide derivatives discussed in the evidence:

Key Observations :

- Amino vs. Chloro Substitutions: Chloro groups (e.g., in 4-chloro-2-aminobenzamides) increase molecular weight and polarity, reducing lipophilicity compared to carbamates with non-halogenated substituents .

- Carbamate vs. Amide Linkages: Carbamates (e.g., 2-Aminophenyl propylcarbamate) exhibit greater hydrolytic stability than amides due to the ester group’s resistance to enzymatic cleavage .

Physicochemical Properties

Lipophilicity (log k) data from HPLC studies :

2-Aminophenyl propylcarbamate is expected to exhibit intermediate lipophilicity (log k ~3.0–3.8), balancing solubility and permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.